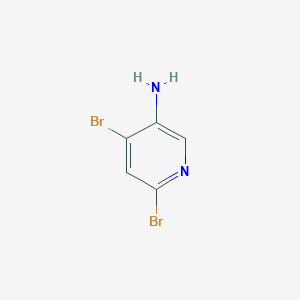

4,6-Dibromopyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dibromopyridin-3-amine is a chemical compound with the molecular formula C5H4Br2N2 and a molecular weight of 251.91 g/mol. It is a derivative of pyridine, characterized by the presence of bromine atoms at the 4th and 6th positions and an amine group at the 3rd position on the pyridine ring. This compound is primarily used for research purposes and is known for its versatility in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopyridin-3-amine typically involves the bromination of pyridine derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring stringent quality control measures to maintain the purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dibromopyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It participates in Suzuki and Heck coupling reactions to form complex organic molecules.

Reduction Reactions: The compound can be reduced to form 4,6-diaminopyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

Substitution Reactions: Products include various substituted pyridine derivatives.

Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.

Reduction Reactions: The major product is 4,6-diaminopyridine.

Applications De Recherche Scientifique

4,6-Dibromopyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.

Medicine: Research into its derivatives has shown potential anti-inflammatory and anticancer properties.

Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mécanisme D'action

The mechanism of action of 4,6-Dibromopyridin-3-amine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Additionally, its anticancer properties may be due to the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

2,6-Dibromopyridine: Similar in structure but with bromine atoms at the 2nd and 6th positions.

3,5-Dibromopyridine: Bromine atoms are at the 3rd and 5th positions.

2,4-Dibromopyridine: Bromine atoms are at the 2nd and 4th positions.

Uniqueness: 4,6-Dibromopyridin-3-amine is unique due to the specific positioning of the bromine atoms and the amine group, which imparts distinct chemical reactivity and biological activity. This positioning allows for selective reactions and interactions that are not possible with other dibromopyridine derivatives.

Activité Biologique

4,6-Dibromopyridin-3-amine is a heterocyclic compound with significant biological activity. Its structural features enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula C5H4Br2N2 and a molecular weight of 239.91 g/mol. The compound features two bromine substituents at positions 4 and 6 on the pyridine ring, which significantly influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been studied for its potential to inhibit various enzymes, including those involved in neurotransmitter degradation and synthesis. For example, derivatives of pyridine compounds have shown inhibitory effects on monoamine oxidase (MAO), which is crucial in the treatment of neurodegenerative diseases .

- Antimicrobial Properties : Research indicates that pyridine derivatives exhibit antimicrobial activity against a range of pathogens. The presence of halogen substituents enhances their ability to penetrate microbial membranes, thereby increasing efficacy .

- Cytotoxicity : Several studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in a mouse model of Alzheimer's disease. The compound was administered to mice subjected to amyloid-beta (Aβ) peptide injections. Results indicated a significant reduction in neurodegeneration markers and improved cognitive function compared to control groups. The proposed mechanism involved MAO inhibition, leading to increased levels of neuroprotective neurotransmitters .

Study 2: Antimicrobial Activity

In another study, this compound was tested against various bacterial strains, including E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as an antimicrobial agent. The study highlighted the role of bromine substituents in enhancing the compound's lipophilicity and membrane permeability .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

4,6-dibromopyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOYBMZUFFEHSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356445 |

Source

|

| Record name | 4,6-dibromopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50786-37-3 |

Source

|

| Record name | 4,6-dibromopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.